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Compound of Interest

Compound Name: Granaticinic acid

Cat. No.: B15565849

This technical guide provides a comprehensive overview of the spectroscopic data for
Granaticinic acid, a polyketide antibiotic belonging to the benzoisochromanequinone class.
This document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its spectral characteristics. While complete, officially
tabulated spectral data for Granaticinic acid is not readily available in public databases, this
guide compiles and interprets data from published literature on Granaticin and its close
structural analogs.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for Granaticinic
acid.

UV-Visible Spectroscopy

The UV-Visible spectrum of the closely related compound, granaticin, exhibits characteristic
absorptions for the benzoisochromanequinone chromophore. These values are considered
representative of Granaticinic acid.
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Wavelength (Amax, hm) Reference
220 [1]
285 [1]
490 [1]
525 [1]
570 [1]

Infrared (IR) Spectroscopy

Specific IR spectral data for Granaticinic acid is not available in tabulated form. However,
based on its chemical structure, which includes a carboxylic acid, hydroxyl groups, a ketone,
and an aromatic ring, the following characteristic absorption bands are expected.

Wavenumber (cm—2) Functional Group Vibrational Mode
3300-2500 (broad) Carboxylic Acid O-H Stretching
~3400 (broad) Alcohol O-H Stretching
~1710 Carboxylic Acid C=0 Stretching
~1650 Ketone C=0 Stretching
~1600, 1450 Aromatic C=C Stretching
~1250 C-O Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete *H and 3C NMR data for Granaticinic acid are not publicly available. However, data
for the structurally similar compound, Granaticin C, provides a valuable reference for the
expected chemical shifts of the core structure.

IH NMR of Granaticin C (in CD3CN)
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Chemical Shift (6, ppm) Multiplicity Assignment (tentative)
12.10 S Ar-OH

7.25 S Ar-H

4.95 d O-CH-O

4.40 q CH-CHs

4.15 d CH-OH

2.80 m CH2

2.45 m CH2

1.35 d CH-CHs

13C NMR of Granaticin C (in CDsCN)
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Chemical Shift (6, ppm) Carbon Type Assignment (tentative)
188.0 C=0 Ketone

182.0 C=0 Ketone

170.0 C=0 Carboxylic Acid
162.0 C Aromatic C-O
140.0 C Aromatic C
135.0 C Aromatic C
118.0 CH Aromatic CH
115.0 C Aromatic C
110.0 C Aromatic C
80.0 CH O-CH-O

75.0 CH CH-OH

70.0 CH CH-CHs

35.0 CH2 CH2

20.0 CHs CHs

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These are based on standard laboratory practices for the analysis of natural
products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Asample of Granaticinic acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.qg.,
DMSO-ds, CDCIs, or Methanol-d4) in a 5 mm NMR tube.
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e The choice of solvent depends on the solubility of the compound and the desired resolution
of proton signals.

Data Acquisition:

e 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e For 1H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse angle
and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy.

e Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid
in the complete structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy

Sample Preparation:

e For solid samples, a small amount of Granaticinic acid is finely ground with potassium
bromide (KBr) powder.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

» Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)
accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:
e The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

e Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded first.

e The sample is then placed in the beam path, and the sample spectrum is acquired.
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» The final spectrum is typically an average of multiple scans to improve the signal-to-noise
ratio, with a resolution of 4 cm™2.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

» A stock solution of Granaticinic acid is prepared by dissolving a precisely weighed amount
in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

e The stock solution is then diluted to a concentration that results in an absorbance reading
within the optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.

A baseline is first recorded with a cuvette containing the pure solvent.

The sample solution is then placed in the sample beam path, and the absorbance is
measured over a specific wavelength range (e.g., 200-800 nm).

The wavelengths of maximum absorbance (Amax) are identified from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
natural product like Granaticinic acid.
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Generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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